6-Phenyl-2-sulfanylpyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
Research has led to the development of efficient synthetic routes for producing 6-Phenyl-2-sulfanylpyridine-3-carbonitrile and its derivatives. One notable method involves the tandem Michael addition/imino-nitrile cyclization, which yields various substituted pyridine-3-carbonitriles (Heng-Shan Dong et al., 2010). Additionally, a one-step synthesis approach has been developed for 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, highlighting the compound's versatility and the interest in its varied pharmaceutical applications (A. Grigor’ev et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various spectroscopic techniques. Spectroscopic investigation (FT-IR and FT-Raman) along with computational methods like DFT has provided insights into the compound's equilibrium geometry, vibrational wavenumbers, and molecular docking results, suggesting inhibitory activity against specific targets (N. Z. Alzoman et al., 2015).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, enabling the synthesis of biologically active compounds. For example, its reaction with thiols in DMSO has been utilized to produce novel compounds with wide-ranging applications, including pharmaceuticals and materials science (A. Grigor’ev et al., 2015).
Physical Properties Analysis
Studies on the physical properties of this compound derivatives include investigations into their solvation effects, which are crucial for understanding their behavior in various solvents. Theoretical and experimental analyses provide insights into the electronic structure, charge distribution, and non-linear optical properties of these compounds, highlighting their potential utility in materials science (M. Abdel-Latif et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been explored through various spectroscopic and computational studies. These investigations reveal the compound's reactivity, electron density distribution, and potential as a precursor for further chemical modifications. The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their relevance in drug discovery and development (N. Z. Alzoman et al., 2015).
Scientific Research Applications
Structural Characterization and Inhibitory Potential
6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives are explored for their structural characteristics and potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis showed these compounds adopt an L-shaped conformation, and molecular docking simulations assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, indicating their potential in chemotherapeutic applications (Al-Wahaibi et al., 2021).
Synthesis and Pharmaceutical Applications
The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been developed, highlighting their significance in pharmaceutical, biological, and medicinal fields. These compounds are considered a 'privileged scaffold' due to their potential therapeutic applications (Grigor’ev et al., 2015).
Spectroscopic Analysis and Chemotherapeutic Potential
A spectroscopic investigation of a similar derivative, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques. Molecular docking results suggest that these compounds could exhibit inhibitory activity against GPb and may act as potential anti-diabetic compounds, highlighting their potential in chemotherapeutic applications (Alzoman et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUANYPYIQLJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354889 | |
Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92126-72-2 | |
Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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